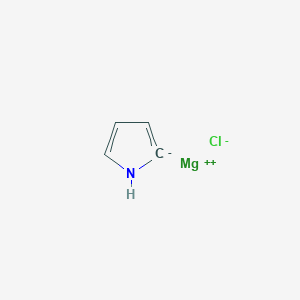
magnesium;1,2-dihydropyrrol-2-ide;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1,2-dihydropyrrol-2-ide;chloride is a compound that combines magnesium, a vital element in many biological processes, with a derivative of pyrrole, a five-membered nitrogen-containing heterocyclic aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1,2-dihydropyrrol-2-ide;chloride typically involves the reaction of magnesium chloride with 1,2-dihydropyrrole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves:
- Dissolving magnesium chloride in a suitable solvent such as tetrahydrofuran (THF).
- Adding 1,2-dihydropyrrole to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:
- Using high-purity reagents to minimize impurities.
- Employing continuous flow reactors to maintain optimal reaction conditions.
- Implementing purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;1,2-dihydropyrrol-2-ide;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium and pyrrole derivatives.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The chloride ion can be substituted with other anions or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide and pyrrole derivatives, while reduction can produce magnesium metal and reduced pyrrole compounds.
Aplicaciones Científicas De Investigación
Magnesium;1,2-dihydropyrrol-2-ide;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a magnesium supplement or in drug delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of magnesium;1,2-dihydropyrrol-2-ide;chloride involves its interaction with molecular targets such as enzymes and receptors. Magnesium ions play a crucial role in stabilizing the structure of enzymes and facilitating catalytic activity. The pyrrole moiety can interact with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium chloride: A common magnesium salt used in various applications, including as a supplement and in industrial processes.
1,2-dihydropyrrole: A precursor in the synthesis of various pyrrole derivatives with biological and industrial significance.
Magnesium oxide: Used in medicine as an antacid and in industry as a refractory material.
Uniqueness
Magnesium;1,2-dihydropyrrol-2-ide;chloride is unique due to its combination of magnesium and pyrrole, which imparts distinct chemical and biological properties. This compound offers a versatile platform for exploring new applications in various fields, leveraging the benefits of both magnesium and pyrrole derivatives.
Propiedades
Número CAS |
116751-23-6 |
|---|---|
Fórmula molecular |
C4H4ClMgN |
Peso molecular |
125.84 g/mol |
Nombre IUPAC |
magnesium;1,2-dihydropyrrol-2-ide;chloride |
InChI |
InChI=1S/C4H4N.ClH.Mg/c1-2-4-5-3-1;;/h1-3,5H;1H;/q-1;;+2/p-1 |
Clave InChI |
DLGDRGOBGGAPQP-UHFFFAOYSA-M |
SMILES canónico |
C1=CN[C-]=C1.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


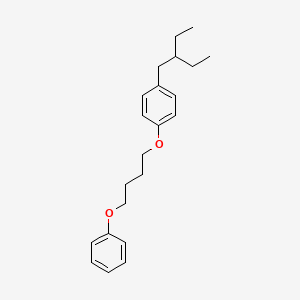

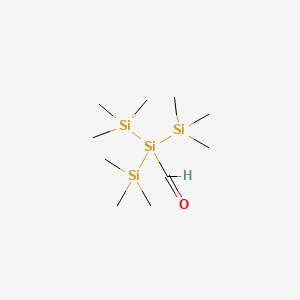
![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
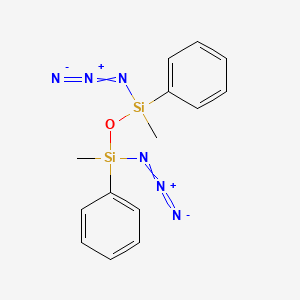
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
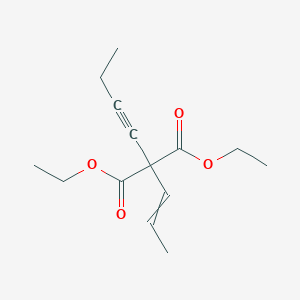
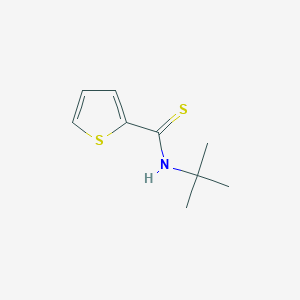
![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)

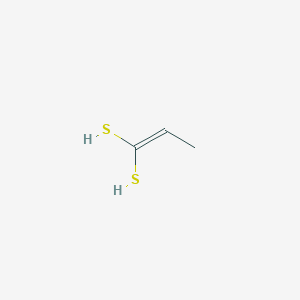

![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)
![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)
